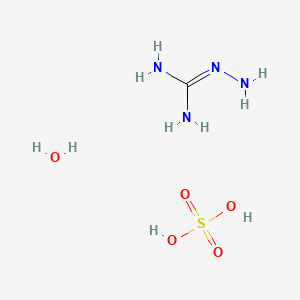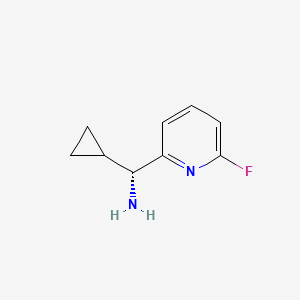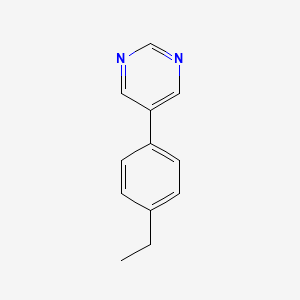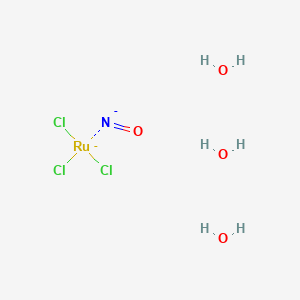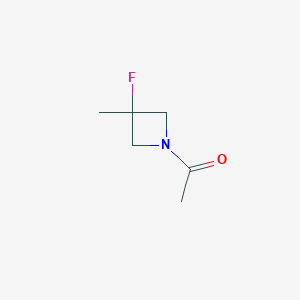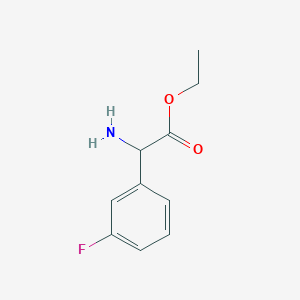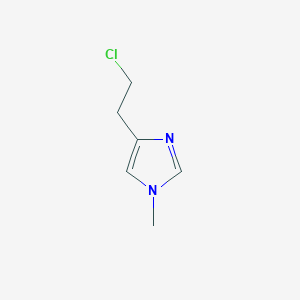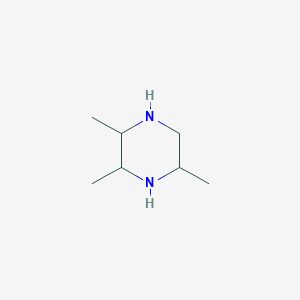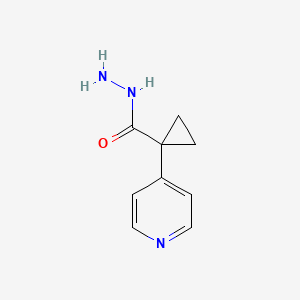
1-(Pyridin-4-yl)cyclopropanecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pyridin-4-yl)cyclopropanecarbohydrazide is a compound that belongs to the class of cyclopropane derivatives It features a cyclopropane ring attached to a pyridine ring via a carbohydrazide linkage
准备方法
The synthesis of 1-(Pyridin-4-yl)cyclopropanecarbohydrazide typically involves multiple steps. One common method starts with the Knoevenagel condensation of 2-furfuraldehyde with malonic acid to form a key intermediate. This intermediate is then subjected to further reactions, including condensation with heteroaryl or aryl aldehydes in the presence of zinc oxide nanoparticles in ethanol, to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
1-(Pyridin-4-yl)cyclopropanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common conditions for these reactions include the use of solvents like ethanol or dichloromethane and catalysts such as zinc oxide nanoparticles. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .
科学研究应用
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Industry: Its unique chemical structure makes it a candidate for use in materials science, particularly in the development of new polymers and advanced materials.
作用机制
The mechanism by which 1-(Pyridin-4-yl)cyclopropanecarbohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
相似化合物的比较
1-(Pyridin-4-yl)cyclopropanecarbohydrazide can be compared with other similar compounds, such as:
3-(Pyridin-4-yl)-1,2,4-triazines: These compounds also feature a pyridine ring and have shown various biological activities, including antiviral and antiproliferative properties.
1-(Pyridin-4-yl)pyrrolidin-2-one: This compound has been identified as a novel antimalarial agent through phenotypic screening.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C9H11N3O |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
1-pyridin-4-ylcyclopropane-1-carbohydrazide |
InChI |
InChI=1S/C9H11N3O/c10-12-8(13)9(3-4-9)7-1-5-11-6-2-7/h1-2,5-6H,3-4,10H2,(H,12,13) |
InChI 键 |
USXBDUJLWKYLGF-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CC=NC=C2)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



